molecular formula C10H18O2 B1326125 (1,3-Dioxolan-2-ylmethyl)cyclohexane CAS No. 898759-11-0

(1,3-Dioxolan-2-ylmethyl)cyclohexane

Cat. No.: B1326125
CAS No.: 898759-11-0
M. Wt: 170.25 g/mol
InChI Key: CAIJHIGOHGHQAW-UHFFFAOYSA-N
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Description

(1,3-Dioxolan-2-ylmethyl)cyclohexane is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol It is characterized by the presence of a dioxolane ring attached to a cyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxolan-2-ylmethyl)cyclohexane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Solvent: Common solvents include toluene or benzene to facilitate the removal of water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxolan-2-ylmethyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, diols, and various substituted dioxolanes .

Scientific Research Applications

(1,3-Dioxolan-2-ylmethyl)cyclohexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which (1,3-Dioxolan-2-ylmethyl)cyclohexane exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cyclohexane moiety.

    Cyclohexanone: Shares the cyclohexane ring but lacks the dioxolane structure.

    Ethylene Glycol: A precursor in the synthesis of dioxolane derivatives.

Properties

IUPAC Name

2-(cyclohexylmethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIJHIGOHGHQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645865
Record name 2-(Cyclohexylmethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-11-0
Record name 2-(Cyclohexylmethyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohexylmethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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